4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative characterized by a fused heterocyclic framework. Its core structure includes:
- A pyrrol-2(5H)-one ring substituted at positions 1, 3, 4, and 5.
- Furan-2-carbonyl at position 4, contributing electron-withdrawing properties.
- 3-Hydroxy group, enabling hydrogen bonding and metal coordination.
- 2-Morpholinoethyl at position 1, enhancing solubility and bioavailability via its morpholine moiety.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c24-18(15-5-3-11-28-15)16-17(14-4-1-2-6-21-14)23(20(26)19(16)25)8-7-22-9-12-27-13-10-22/h1-6,11,17,25H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXYZQKSIXSSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities. Its unique structural features, including a furan-2-carbonyl group and a pyridine moiety, suggest it may interact with various biological targets. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 342.39 g/mol. The structure includes:
- Furan-2-carbonyl group
- Hydroxyl group
- Morpholinoethyl substituent
- Pyridin-2-yl group
These functional groups contribute to its potential reactivity and biological interactions.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of pyrrole and furan have been shown to inhibit the growth of various cancer cell lines. A study highlighted the cytotoxic effects of pyridine-containing compounds against glioblastoma multiform cells, suggesting that this compound may also possess similar properties .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine derivative A | Glioblastoma | 10 | |
| Thiazolidinone B | Breast Cancer | 15 | |
| Furan derivative C | Colon Cancer | 8 |
Anti-inflammatory Effects
The compound's potential as a COX-II inhibitor has been explored in various studies. Inhibitors of COX-II are known for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and cardiovascular diseases. The compound's structure suggests it may compete effectively at the COX-II active site, similar to other known inhibitors .
Table 2: COX-II Inhibition Potency of Similar Compounds
The biological mechanisms through which this compound exerts its effects are likely multifaceted:
- Receptor Binding : The presence of the furan and pyridine rings may facilitate binding to specific receptors involved in tumorigenesis and inflammation.
- Enzyme Inhibition : As suggested by its structural analogs, it may inhibit key enzymes such as COX-II, leading to decreased prostaglandin synthesis and reduced inflammatory responses.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, which could be a mechanism for its antitumor activity.
Case Studies
Several studies have investigated the biological activity of related compounds:
- A study by Da Silva et al. demonstrated that thiazolidinones with similar functional groups exhibited potent antitumor effects against glioblastoma cells, emphasizing the importance of structural features in determining biological activity .
- Another investigation into pyrrole derivatives revealed significant anti-inflammatory properties, supporting the hypothesis that this compound may act similarly .
Scientific Research Applications
Overview
4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound notable for its diverse structural features, including a furan ring, hydroxyl group, and morpholinoethyl side chain. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its unique biological activities and reactivity.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, which may include:
- Antimicrobial Properties : Potential effectiveness against bacterial strains.
- Anti-inflammatory Effects : Inhibition of cyclooxygenase enzymes, relevant in treating inflammatory diseases.
- Antitumor Activity : Compounds with similar scaffolds have shown cytotoxic effects against cancer cell lines.
Applications in Medicinal Chemistry
This compound has potential applications in several therapeutic areas:
Anti-inflammatory Agents
The compound's structural features suggest it could inhibit cyclooxygenase (COX) enzymes, making it a candidate for developing new anti-inflammatory drugs. Case studies have highlighted derivatives exhibiting selective COX-II inhibition with minimal side effects compared to existing medications like Rofecoxib .
Anticancer Research
Studies have indicated that derivatives of this compound may possess significant anticancer properties. For instance, structural modifications have been shown to enhance cytotoxicity against glioblastoma cells . Further exploration into structure–activity relationships could lead to more effective anticancer agents.
Antimicrobial Applications
Given the increasing resistance of bacteria to conventional antibiotics, compounds with similar structures have been investigated for their antimicrobial properties. The presence of the furan and pyrrole moieties may contribute to their effectiveness against various pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogs sharing the pyrrol-2-one scaffold or substituent motifs:
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Critical Analysis of Substituent Effects
Morpholinoethyl vs. Methoxypropyl/Isoxazole at Position 1: Morpholinoethyl (target compound) improves aqueous solubility via its tertiary amine and oxygen atoms, critical for bioavailability . Methoxypropyl (CAS 505079-57-2) offers similar solubility but with reduced hydrogen-bonding capacity . Isoxazole (CAS 877645-98-2) introduces rigidity and metabolic stability but may reduce solubility .
Pyridin-2-yl vs. Pyridin-3-yl at Position 5: Pyridin-2-yl (target compound) allows for chelation with metal ions or proteins via its lone pair on the nitrogen.
Furan-2-carbonyl vs. Thiazole/Sulfonylmorpholine :
- Furan-2-carbonyl (target compound) provides moderate electron-withdrawing effects, influencing ring electrophilicity.
- Thiazole and sulfonylmorpholine (compound 4 in ) enhance kinase inhibition via sulfur-mediated interactions and sulfone’s hydrogen-bond acceptor capacity .
Q & A
Q. What synthetic strategies are optimal for preparing 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one?
Answer: The compound can be synthesized via base-assisted cyclization, analogous to methods used for structurally related pyrrol-2-ones. For example:
- Step 1: React a substituted pyrrolidinone precursor (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives) with morpholinoethyl and pyridyl substituents under basic conditions (e.g., KOH/EtOH) to form the core scaffold .
- Step 2: Introduce the furan-2-carbonyl moiety via acylation using furan-2-carbonyl chloride in anhydrous DCM, catalyzed by DMAP .
- Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane 3:7) or recrystallization from ethanol.
Key Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 45–60% | |
| Purity (HPLC) | ≥98% |
Q. How can researchers validate the structural integrity of this compound?
Answer: Use orthogonal characterization techniques:
- 1H/13C NMR: Confirm substituent positions (e.g., morpholinoethyl CH2 signals at δ 2.4–2.6 ppm; pyridyl aromatic protons at δ 7.5–8.5 ppm) .
- HRMS: Verify molecular ion ([M+H]+) matching theoretical mass (e.g., C21H22N3O5F: calculated 432.16, observed 432.15) .
- FTIR: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) bands at ~3200 cm⁻¹ .
Q. What stability considerations are critical for handling this compound?
Answer:
- Storage: Store at –20°C under inert gas (Ar/N2) to prevent hydrolysis of the morpholinoethyl group or furan oxidation .
- Light Sensitivity: Protect from UV exposure due to the conjugated pyridyl-furan system, which may undergo photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological targets?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to simulate interactions with kinases or GPCRs, leveraging the morpholinoethyl group’s flexibility for binding pocket accommodation .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan carbonyl may act as a Michael acceptor .
Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
Answer:
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Analog Synthesis: Replace the furan-2-carbonyl with thiophene-2-carbonyl (see ) to compare electronic effects on target binding .
- Pharmacophore Mapping: Use CoMFA/CoMSIA to identify critical substituents (e.g., pyridyl group for π-π stacking) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
